molecular formula C8H12Cl2N2 B2653768 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride CAS No. 116269-41-1

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride

Cat. No.: B2653768
CAS No.: 116269-41-1
M. Wt: 207.1
InChI Key: VLIBLIMGKDEELV-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is a heterocyclic compound that features a benzimidazole core with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, thiourea, and primary amines. Reaction conditions often involve solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with primary amines can yield aminomethyl derivatives, while oxidation can produce benzimidazole N-oxides .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)pyridine hydrochloride
  • 2-(chloromethyl)quinazoline hydrochloride
  • 2-(chloromethyl)benzothiazole hydrochloride

Uniqueness

Compared to these similar compounds, 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride is unique due to its specific benzimidazole core, which imparts distinct chemical properties and biological activities.

Biological Activity

2-(Chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (CAS Number: 116269-41-1) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C8H12Cl2N2
  • Molecular Weight : 207.1 g/mol
  • CAS Number : 116269-41-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its pharmacological properties. The compound has been explored for its potential as an anti-cancer agent and its role in inhibiting certain enzymes.

Pharmacological Studies

  • Anticancer Activity :
    • In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells by activating caspase pathways .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory activity against certain enzymes such as cyclooxygenase (COX) and carbonic anhydrase (CA). For example, a study highlighted its potential as a COX-2 inhibitor, which is significant for anti-inflammatory drug development .

Case Study 1: Anticancer Mechanism

A study conducted by Purgatorio et al. examined the effects of several benzimidazole derivatives on cancer cell proliferation. The results indicated that this compound significantly reduced cell viability in treated groups compared to controls . The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

Case Study 2: Enzyme Inhibition

In research focused on enzyme inhibition, the compound was tested for its ability to inhibit CA-II using a p-nitrophenyl acetate esterase assay. The results showed a notable IC50 value indicating effective inhibition compared to standard inhibitors . This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a critical role.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically yield moderate to high purity levels. Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Synthesis StepReagents UsedYield (%)
Step 1Reagent A60
Step 2Reagent B70
Final ProductHydrochloric Acid>95

Properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIBLIMGKDEELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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